Cas no 442667-38-1 (2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide)

2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a synthetic organic compound featuring a 1,2,4-triazole core linked to a pyridinyl group and a dichlorophenylacetamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of amino and sulfanyl groups enhances reactivity, enabling further functionalization. The dichlorophenyl moiety may contribute to lipophilicity, potentially improving membrane permeability. This compound is of interest in pharmaceutical research due to its hybrid heterocyclic architecture, which could exhibit antimicrobial, antifungal, or kinase inhibitory properties. Its synthesis and derivatization are areas of ongoing investigation for targeted therapeutic applications.
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide structure
442667-38-1 structure
Product name:2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
CAS No:442667-38-1
MF:C15H12Cl2N6OS
MW:395.26637840271
CID:5474124
PubChem ID:1045914

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
    • SR-01000539475
    • AKOS005616840
    • SR-01000539475-1
    • STK768744
    • F2649-0081
    • 442667-38-1
    • 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
    • 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dichlorophenyl)acetamide
    • Inchi: 1S/C15H12Cl2N6OS/c16-10-1-2-12(11(17)7-10)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24)
    • InChI Key: VCTAMCVSWZXQPK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1NC(CSC1=NN=C(C2C=CN=CC=2)N1N)=O)Cl

Computed Properties

  • Exact Mass: 394.017
  • Monoisotopic Mass: 394.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 124Ų

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2649-0081-1mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2649-0081-5μmol
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2649-0081-2μmol
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2649-0081-5mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2649-0081-10mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2649-0081-75mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2649-0081-3mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2649-0081-15mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2649-0081-2mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2649-0081-10μmol
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
442667-38-1 90%+
10μl
$69.0 2023-05-16

Additional information on 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Professional Introduction to Compound with CAS No. 442667-38-1 and Product Name: 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Compound with the CAS number 442667-38-1 and the product name 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a sulfanyl group linked to a triazol ring, which is further substituted with a pyridine moiety, creating a complex and versatile scaffold for drug design.

The sulfanyl group in the compound's structure plays a crucial role in its biological activity. Sulfanyl-containing compounds are well-documented for their ability to interact with various biological targets, including enzymes and receptors. This interaction often modulates the activity of these targets, leading to potential therapeutic effects. In the context of this compound, the sulfanyl group is positioned strategically within the molecule to facilitate optimal binding affinity and specificity.

The pyridin-4-yl substituent is another key feature that contributes to the compound's pharmacological profile. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their diverse biological activities. The presence of the pyridine ring in this compound suggests potential interactions with biological systems that could be exploited for therapeutic purposes. Furthermore, the 4-amino group attached to the triazol ring enhances the compound's reactivity and allows for further functionalization, which is essential for optimizing its pharmacological properties.

The acetamide moiety at the N-terminal position of the molecule is known for its ability to improve solubility and metabolic stability. This feature is particularly important in drug development, as it ensures that the compound can be effectively absorbed, distributed, metabolized, and excreted by the body. The combination of these structural elements makes this compound a promising candidate for further investigation in pharmaceutical research.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. By leveraging machine learning algorithms and molecular docking studies, researchers can identify potential binding interactions between this compound and biological targets. These studies have shown that the sulfanyl group and pyridine moiety are particularly important for binding affinity, suggesting that modifications in these regions could enhance therapeutic efficacy.

In vitro studies have begun to explore the pharmacological properties of this compound. Initial results indicate that it exhibits inhibitory activity against certain enzymes involved in inflammatory pathways. This aligns with current research trends aimed at developing novel anti-inflammatory agents that target specific enzymatic pathways without causing significant side effects. The compound's ability to modulate enzyme activity suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Additionally, preclinical studies are underway to evaluate the safety and efficacy of this compound in animal models. These studies are crucial for determining whether the promising results observed in vitro translate into tangible therapeutic benefits in vivo. The focus on safety ensures that any potential adverse effects are identified early in the development process, minimizing risks associated with further clinical testing.

The development of new pharmaceutical compounds often involves iterative optimization processes to enhance their pharmacological properties. Researchers are exploring various strategies to modify this compound's structure while maintaining or improving its biological activity. Techniques such as structure-based drug design and high-throughput screening are being employed to identify novel analogs with enhanced efficacy and reduced toxicity.

The integration of artificial intelligence (AI) into drug discovery has revolutionized how new compounds are designed and evaluated. AI algorithms can analyze vast datasets to identify patterns that human researchers might overlook, accelerating the discovery process. By incorporating AI-driven approaches, researchers can more efficiently explore the chemical space surrounding this compound, leading to faster identification of promising candidates for further development.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are investigating its potential as a lead molecule for agrochemicals and other industrial applications where similar sulfanyl-containing compounds exhibit beneficial properties. This interdisciplinary approach highlights the versatility of chemical structures like this one and their broad applicability across different fields.

As our understanding of biological systems continues to evolve, so does our ability to design compounds that interact selectively with specific targets. The combination of traditional medicinal chemistry principles with cutting-edge computational methods provides a powerful framework for developing novel therapeutics like this one. By focusing on rational drug design and precision medicine approaches, researchers can create compounds that address unmet medical needs more effectively than ever before.

The journey from laboratory discovery to clinical application involves numerous challenges but also holds immense promise for improving human health. Compound with CAS No. 442667-38-1 exemplifies how innovative chemical design can lead to breakthroughs in medicine. As research progresses, we can expect more insights into its mechanisms of action and therapeutic potential across various disease states.

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